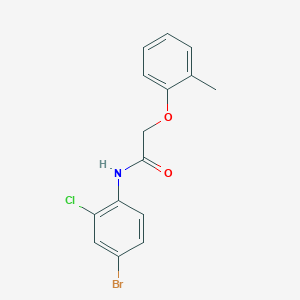![molecular formula C21H12FN3OS B244069 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide, also known as BIRB 796, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as p38 mitogen-activated protein kinase (MAPK) inhibitors, which have been investigated for their anti-inflammatory and anti-cancer properties.
作用机制
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 is a selective inhibitor of p38 MAPK, which is a key signaling molecule involved in the regulation of inflammation, apoptosis, and cell differentiation. By inhibiting p38 MAPK, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 reduces the production of pro-inflammatory cytokines and inhibits the growth of cancer cells. N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 has also been shown to inhibit the accumulation of tau protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of many inflammatory diseases. N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the accumulation of tau protein in the brains of mice with Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 in lab experiments is its high selectivity for p38 MAPK, which allows for more precise targeting of this signaling pathway. Another advantage is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 is its potential toxicity, which can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to better understand the potential toxic effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 and to develop safer and more effective p38 MAPK inhibitors.
合成方法
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-aminobenzothiazole with 2-bromoaniline to form 2-(2-bromo-phenylamino)-1,3-benzothiazole. This intermediate is then reacted with 4-cyano-2-fluorobenzoyl chloride to form N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796. The final product is purified using column chromatography to obtain a highly pure compound.
科学研究应用
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 has also been studied for its anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
属性
分子式 |
C21H12FN3OS |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C21H12FN3OS/c22-16-11-13(12-23)9-10-14(16)20(26)24-17-6-2-1-5-15(17)21-25-18-7-3-4-8-19(18)27-21/h1-11H,(H,24,26) |
InChI 键 |
IZZKNFAQWZJEMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)C#N)F |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)